molecular formula C14H15N3O3 B2481953 Prop-2-enyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate CAS No. 2380192-54-9

Prop-2-enyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate

Cat. No. B2481953
CAS RN: 2380192-54-9
M. Wt: 273.292
InChI Key: CVYPTYBTSPAKEY-UHFFFAOYSA-N
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Description

Prop-2-enyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate, also known as propiconazole, is a widely used fungicide that is used to protect crops from fungal diseases. It belongs to the triazole class of fungicides and is a systemic fungicide, which means that it is absorbed by the plant and transported throughout the plant tissues, providing long-lasting protection against fungal infections.

Scientific Research Applications

Neuroprotection and Parkinson’s Disease

Overview: Neuroinflammation plays a crucial role in dopaminergic neurodegeneration, particularly in Parkinson’s disease. Researchers have investigated the potential of (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) as a neuroprotective agent.

Findings:

Alzheimer’s Disease

Overview: Alzheimer’s disease (AD) is characterized by amyloid-beta (Aβ) fibril accumulation in the brain. MMPP has been investigated for its anti-inflammatory and anti-amyloidogenic effects.

Findings:

Anti-Inflammatory Agent

Overview: MMPP’s anti-inflammatory properties extend beyond neurodegenerative diseases.

Findings:

Mechanism of Action

Target of Action

The primary target of Prop-2-en-1-yl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate, also known as MMPP, is the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis .

Mode of Action

MMPP acts as a selective STAT3 inhibitor . It binds to STAT3, inhibiting its activity and thereby preventing the transcription of STAT3-dependent genes . This results in the downregulation of various inflammatory proteins and amyloidogenic proteins .

Biochemical Pathways

MMPP affects several biochemical pathways. It inhibits the MAO-B and MAPK pathways , which are involved in neuroinflammation and dopaminergic neurodegeneration . By inhibiting these pathways, MMPP reduces the production of inflammatory mediators and prevents the activation of microglial cells and astrocytes .

Result of Action

The inhibition of STAT3 by MMPP leads to a decrease in the expression of inflammatory proteins and amyloidogenic proteins . This results in the amelioration of dopamine depletion in the striatum and a reduction in inflammatory marker elevation in primary cultured neurons . Consequently, MMPP has been shown to protect against dopaminergic cell loss and behavioral impairment .

Action Environment

The action of MMPP can be influenced by various environmental factors. For instance, the presence of inflammatory stimuli such as LPS and TNF-α can increase the production of NO and H2O2, but this effect is inhibited by MMPP treatment . Therefore, the anti-inflammatory and neuroprotective effects of MMPP can be particularly beneficial in environments with high levels of inflammatory stimuli.

properties

IUPAC Name

prop-2-enyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-4-9-20-14(18)13-10(2)17(16-15-13)11-5-7-12(19-3)8-6-11/h4-8H,1,9H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYPTYBTSPAKEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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